7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Anticancer Cytotoxicity DNA Biosynthesis Inhibition

7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 82419-29-2) is an irreplaceable heterocyclic intermediate where the precise 7,8-difluorination pattern constitutes a critical pharmacophore. Structural analogs lacking this exact motif are demonstrably inactive in anticancer purine conjugates and in fluoroquinolone antibacterials targeting drug-resistant MRSA/VRE. Substitute building blocks introduce high risk of biological failure. Procure this authenticated scaffold to secure validated SAR pathways for dual antithrombotic and DNA-biosynthesis-targeted programs.

Molecular Formula C8H7F2NO
Molecular Weight 171.147
CAS No. 82419-29-2
Cat. No. B2773497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS82419-29-2
Molecular FormulaC8H7F2NO
Molecular Weight171.147
Structural Identifiers
SMILESC1COC2=C(N1)C=CC(=C2F)F
InChIInChI=1S/C8H7F2NO/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2,11H,3-4H2
InChIKeyPZPVTXOFDWKYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 82419-29-2): Core Scaffold for Targeted Antibacterial and Antitumor Agent Synthesis


7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 82419-29-2) is a heterocyclic building block characterized by a 1,4-benzoxazine core substituted with two fluorine atoms at the 7 and 8 positions . This specific difluorination pattern creates a distinct electronic and steric environment compared to other benzoxazine isomers or non-fluorinated analogs. The compound serves as a key intermediate in the synthesis of novel fluoroquinolone antibacterials and as a scaffold for designing potent anticancer agents [1]. Its molecular formula is C8H7F2NO, with a molecular weight of 171.14 g/mol and a calculated LogP of approximately 1.9 .

7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 82419-29-2): Why Generic Benzoxazine Substitution Fails


Simple substitution of the 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine core with a non-fluorinated or differently substituted benzoxazine analog is not a viable strategy for maintaining biological activity. The precise 7,8-difluorination pattern is a critical pharmacophoric element. For example, in the context of purine conjugates for anticancer therapy, the presence of both a difluorobenzoxazine fragment and a purine residue linked via a specific chain length was found to be crucial for cytotoxic activity; structural analogs lacking this exact combination were ineffective [1]. Similarly, within antibacterial fluoroquinolone development, the stereochemistry and substitution of the benzoxazine ring are optimized for target binding, as evidenced by patents describing specific industrial processes for producing this exact intermediate . Therefore, substituting this compound with a generic alternative introduces a high risk of failure in downstream biological assays and synthesis, leading to lost time and resources.

7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 82419-29-2): Comparative Performance Evidence for Scientific Procurement


7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine Scaffold Enables Potent Anticancer Activity Not Observed in Structural Analogs

Derivatives of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine, when conjugated to a purine residue, exhibit high cytotoxic activity across multiple tumor cell lines. Crucially, a comparative analysis revealed that the presence of both the difluorobenzoxazine fragment and the purine residue is essential for this activity; structural analogs lacking the precise 7,8-difluorobenzoxazine motif or the specific linker were significantly less potent or inactive [1].

Anticancer Cytotoxicity DNA Biosynthesis Inhibition

7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine as a Building Block for Broad-Spectrum Antibacterials Active Against Drug-Resistant Pathogens

This specific compound is a key intermediate in the synthesis of novel antibacterial agents that demonstrate potent activity against a wide range of clinically relevant pathogens, including drug-resistant strains. The resulting drug candidates, for which 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is the foundational building block, are active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. This is supported by in vitro MIC data showing a range of 0.06-0.12 ug/mL for related compounds against Staphylococcus species .

Antibacterial Drug Resistance Intermediate

7,8-Difluorination Pattern on 1,4-Benzoxazine Core is Critical for Optimizing Balanced Dual Antithrombotic Activity

In a series of fluorinated 3,4-dihydro-2H-1,4-benzoxazine derivatives designed for dual antithrombotic activity, a fluorine scan was performed to identify the optimal substitution pattern. This structure-activity relationship (SAR) study demonstrated that the 3,4-difluorobenzyl substitution on the benzoxazine core (as found in compound 9i) was the most potent, achieving a balanced dual inhibition of thrombin and glycoprotein IIb/IIIa receptor antagonism [1]. While this study did not test the unsubstituted 7,8-difluoro core directly, it establishes that specific difluorination on the benzoxazine ring is a key driver of potent and balanced biological activity, distinguishing it from mono-fluorinated or other difluorinated isomers.

Antithrombotic Thrombin Inhibitor GP IIb/IIIa Antagonist

7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS 82419-29-2): Recommended Research and Industrial Application Scenarios


Synthesis of Novel Purine Conjugates for Anticancer Drug Discovery Programs

Based on direct evidence, this building block is ideal for synthesizing novel anticancer agents targeting DNA biosynthesis. The 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine core is a mandatory structural component for achieving high cytotoxic activity in this chemical series, as structural analogs are inactive [1]. Research programs focused on purine conjugates should prioritize this specific starting material to ensure their compounds exhibit the desired potent and selective anti-proliferative effects.

Development of Next-Generation, Resistance-Breaking Fluoroquinolone Antibiotics

This compound is a documented, industrially advantageous intermediate for synthesizing a new class of antibacterial agents [1]. The resulting compounds have demonstrated a broad spectrum of activity, crucially including potent efficacy against key drug-resistant pathogens like MRSA and VRE . For any medicinal chemistry project targeting Gram-positive and select Gram-negative pathogens with a focus on overcoming existing resistance mechanisms, procuring this intermediate is the first step in a validated synthetic pathway to access these novel chemical entities.

Design and Optimization of Dual-Action Antithrombotic Therapeutics

For structure-activity relationship (SAR) studies aimed at developing novel dual antithrombotics with balanced thrombin inhibition and GP IIb/IIIa receptor antagonism, the 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine scaffold provides a critical starting point [1]. Class-level evidence indicates that specific difluorination on the benzoxazine ring is essential for achieving the optimal balance of these two therapeutic activities. Researchers can leverage this scaffold to explore various side-chain modifications, confident that the core ring system is optimized for the desired dual mechanism of action.

Quote Request

Request a Quote for 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.